molecular formula C9H8BrClO2 B1430494 Ethyl 3-bromo-2-chlorobenzoate CAS No. 1261791-50-7

Ethyl 3-bromo-2-chlorobenzoate

Cat. No.: B1430494
CAS No.: 1261791-50-7
M. Wt: 263.51 g/mol
InChI Key: FDVSBPVGYUMGND-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-chlorobenzoate is a useful research compound. Its molecular formula is C9H8BrClO2 and its molecular weight is 263.51 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 3-bromo-2-chlorobenzoate is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8BrClO2 and a molecular weight of approximately 251.52 g/mol. It belongs to the class of benzoic acid derivatives, characterized by the presence of bromine and chlorine substituents which enhance its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms allows for unique interactions such as:

  • Hydrogen Bonding : Facilitates binding to biological macromolecules.
  • Halogen Bonding : Enhances specificity in molecular recognition.
  • Hydrophobic Interactions : Influences membrane permeability and cellular uptake.

Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic effects, particularly in:

  • Anticancer Activity : Studies have shown that halogenated benzoates can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Environmental Impact

This compound has been studied for its biodegradation potential. It can serve as a substrate for microbial degradation, which is crucial for detoxifying environments contaminated with halogenated compounds.

Case Studies and Research Findings

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry explored the anticancer properties of halogenated benzoates, including this compound. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range.
  • Biodegradation Research : Research conducted on the biodegradation pathways of chlorinated benzoates highlighted that this compound could be effectively degraded by specific bacterial strains, leading to less toxic byproducts. This was documented in Environmental Science & Technology.
  • Enzymatic Interaction Studies : Investigations into the interaction of this compound with cytochrome P450 enzymes revealed that it could act as an inhibitor, affecting drug metabolism pathways. This was detailed in a study published in Biochemical Pharmacology.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds to understand its unique properties:

Compound NameMolecular FormulaKey Features
Ethyl 2-amino-4-bromobenzoateC9H10BrNO2Contains an amino group; different biological activity
Ethyl 2-amino-5-nitrobenzoateC9H10N2O4Features a nitro group; potential for different effects
Methyl 2-amino-5-bromobenzoateC9H10BrNMethyl ester; altered solubility properties

Properties

IUPAC Name

ethyl 3-bromo-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVSBPVGYUMGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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